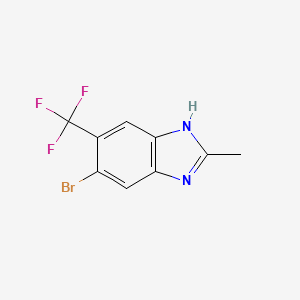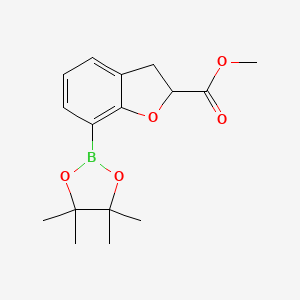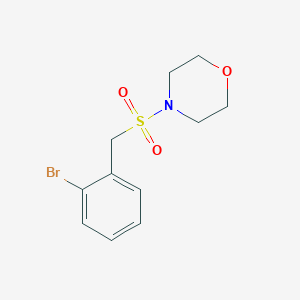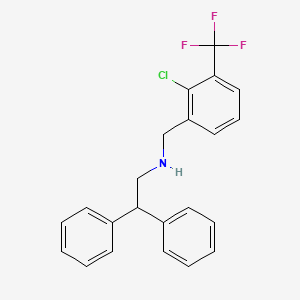
(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl group attached to a diphenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amine typically involves the reaction of 2-chloro-3-trifluoromethylbenzyl bromide with diphenylethylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: (2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of chloro and trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 2-Chloro-3-trifluoromethylbenzyl bromide
- 2-Chloro-3-trifluoromethylbenzyl alcohol
- 2-Chloro-3-trifluoromethylbenzyl chloride
Comparison: Compared to these similar compounds, (2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amine is unique due to the presence of the diphenylethylamine moiety. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-2,2-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N/c23-21-18(12-7-13-20(21)22(24,25)26)14-27-15-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19,27H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGBNWSCQIPIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=C(C(=CC=C2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
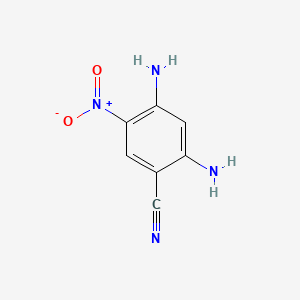
![2,5-Di-tert-butyl 4-oxo-6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B8202930.png)
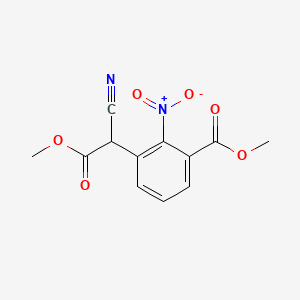
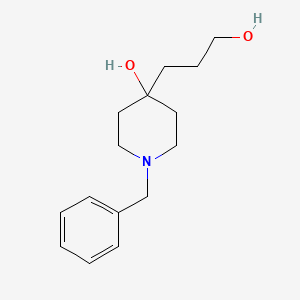
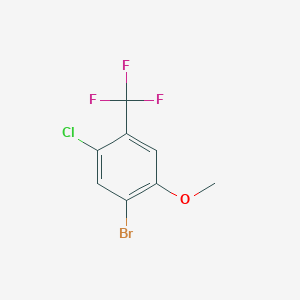
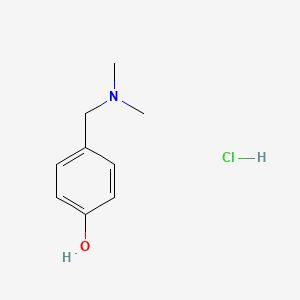
![tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate](/img/structure/B8202950.png)
![Tert-butyl pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B8202956.png)
![1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-ol](/img/structure/B8202958.png)

![7-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8202965.png)
